2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide
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Overview
Description
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is a chemical compound with the molecular formula C13H20N2O7 It is known for its unique structure, which includes multiple hydroxyl groups and a phenyl-hydrazide moiety
Preparation Methods
The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the reaction of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.
Substitution: The phenyl-hydrazide moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying carbohydrate-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, potentially altering their function. The phenyl-hydrazide moiety may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Compared to other similar compounds, 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide stands out due to its multiple hydroxyl groups and phenyl-hydrazide moiety. Similar compounds include:
2,3,4,5,6,7-Hexahydroxyheptanoic acid: Lacks the phenyl-hydrazide moiety.
Heptanoic acid derivatives: May have different functional groups attached to the heptanoic acid backbone
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
5395-14-2 |
---|---|
Molecular Formula |
C13H20N2O7 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide |
InChI |
InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22) |
InChI Key |
FKWVLNZRINUMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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